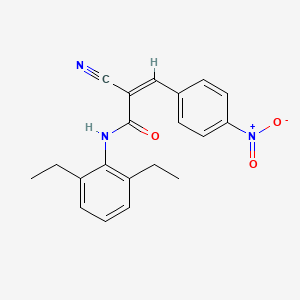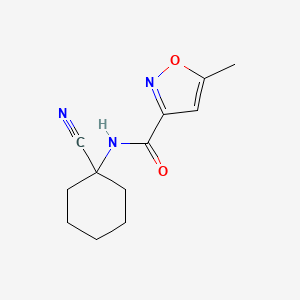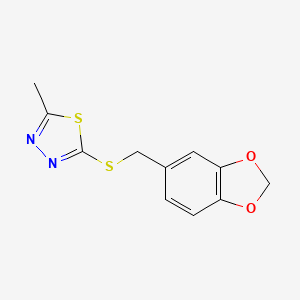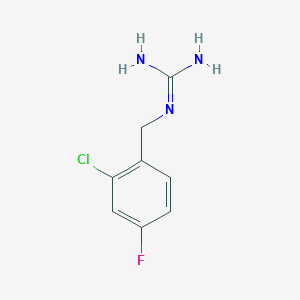![molecular formula C16H22N2O3 B2887033 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921521-98-4](/img/structure/B2887033.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups and rings. It contains a total of 56 bonds, including 31 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, and 12 aromatic bonds . It also includes 2 six-membered rings, 1 seven-membered ring, and 1 eleven-membered ring .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. They have been synthesized and tested against a variety of viruses, including influenza and Coxsackie B4 virus, showing inhibitory activities . The structural flexibility of indole allows for the creation of numerous derivatives, potentially leading to the development of new antiviral agents.
Anti-HIV Activity
The indole nucleus is present in many compounds with anti-HIV activity. By binding with high affinity to multiple receptors, indole derivatives can interfere with the replication cycle of HIV, offering a pathway for the development of novel anti-HIV medications .
Anticancer Properties
Indole derivatives are also explored for their anticancer activities. Their ability to interact with various biological pathways makes them candidates for cancer treatment research, where they could be used to target specific cancer cells or pathways involved in tumor growth .
Anti-Inflammatory Uses
Due to their biological activity, indole derivatives can serve as anti-inflammatory agents. This application is crucial in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory drugs .
Antioxidant Effects
The indole scaffold is associated with antioxidant properties, which are important in combating oxidative stress in cells. This can have implications for research into diseases caused by oxidative damage, such as neurodegenerative disorders .
Antimicrobial and Antitubercular Activity
Indole derivatives have shown effectiveness against a range of microbial pathogens, including those causing tuberculosis. This makes them valuable in the search for new antimicrobial and antitubercular treatments .
Antidiabetic Potential
Research into indole derivatives includes their use in antidiabetic drug development. Their interaction with biological receptors can be beneficial in regulating blood sugar levels, offering a potential avenue for diabetes treatment .
Anticholinesterase Activity
Indole-based compounds have been studied for their anticholinesterase activity, which is relevant in treating conditions like Alzheimer’s disease. By inhibiting cholinesterase, these compounds can help increase the levels of neurotransmitters in the brain, which may improve cognitive function .
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-8-18-13-9-12(17-11(2)19)6-7-14(13)21-10-16(3,4)15(18)20/h6-7,9H,5,8,10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFDXNCUAYEFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2886950.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2886957.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2886958.png)
![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)
![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)


![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)


